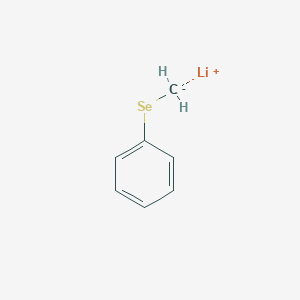

Lithiomethyl phenyl selenide

説明

特性

CAS番号 |

22859-62-7 |

|---|---|

分子式 |

C7H7LiSe |

分子量 |

177.1 g/mol |

IUPAC名 |

lithium;methanidylselanylbenzene |

InChI |

InChI=1S/C7H7Se.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |

InChIキー |

WEMHPDNOZNCHCL-UHFFFAOYSA-N |

正規SMILES |

[Li+].[CH2-][Se]C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

The synthesis of lithiomethyl phenyl selenide typically involves the reaction of phenyl selenide with a lithium reagent. One common method is the reaction of phenyl selenide with lithium methyl, which results in the formation of lithiomethyl phenyl selenide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial production methods for organoselenium compounds, including lithiomethyl phenyl selenide, often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the high purity of the final product .

化学反応の分析

Nucleophilic Substitution and Functionalization

Lithium-containing methyl selenides, such as hypothetical Li[CH₂SePh], may exhibit nucleophilic reactivity due to the strong electron-donating nature of lithium. For instance, (phenylseleno)trimethylsilane reacts with halogens (Cl₂, Br₂, I₂) to form silyl halides and diphenyldiselenide as a byproduct . Similarly, lithium methyl phenyl selenide could replace halides in alkyl halides via nucleophilic substitution.

Reaction with Aldehydes and Ketones

Selenosilanes react with carbonyl compounds to form selenoacetals, which are valuable in organic synthesis. For example, (phenylseleno)trimethylsilane reacts with aldehydes/ketones under Lewis acid catalysis (e.g., AlBr₃) to form selenoacetals . Lithium methyl phenyl selenide may similarly engage in selenoacetalization, though acid catalysis might be required to cleave the Se-Si bond.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Selenoacetalization | Lewis acid (AlBr₃) + carbonyl compound | Selenoacetals (e.g., R₂CSeSiMe₃) | Comparable to selenosilanes |

Oxidative Transformations

Organoselenium compounds undergo oxidation to form selenoxides or selenones, which can undergo elimination reactions. For instance, oxidation of alkyl phenyl selenides with m-chloroperbenzoic acid (MCPBA) in methanol replaces the selenide group with an alkoxy group . Lithium methyl phenyl selenide may exhibit similar reactivity, forming methyl ethers or oxidized derivatives.

| Reaction Type | Reagents | Products | Key Observations |

|---|---|---|---|

| Oxidative substitution | MCPBA/MeOH | Alkyl methyl ethers | Replaces selenide with OMe group; avoids elimination |

Radical Reactions

Phenyl selenides participate in radical-mediated reactions, such as hydrogen transfer or cycloadditions. For example, tris(trimethylsilyl)silyl radicals react with phenyl selenides to form alkanes . Lithium methyl phenyl selenide could act as a radical acceptor, facilitating analogous hydrogen abstraction or cyclization.

| Reaction Type | Conditions | Products | Rate Constant |

|---|---|---|---|

| Radical H-transfer | Tris(trimethylsilyl)silyl radical | Alkanes (e.g., cyclohexane) | k = 9.6 × 10⁷ M⁻¹s⁻¹ |

Enantioselective Catalysis

Selenosilanes can participate in enantioselective ring-opening reactions of epoxides using chiral catalysts (e.g., salen(Cr) complexes). For instance, (phenylseleno)trimethylsilane reacts with meso-epoxides to yield optically active β-hydroxy selenides . Lithium methyl phenyl selenide may similarly enable asymmetric transformations under catalytic conditions.

| Reaction Type | Catalyst | Substrate | Enantioselectivity |

|---|---|---|---|

| Epoxide ring-opening | Salen(Cr) | meso-epoxides | High enantioselectivity (S,S configuration) |

Coordination Chemistry

Phenyl selenides can act as ligands in metal complexes. For example, (phenylseleno)trimethylsilane is used to synthesize luminescent Pt(IV) complexes with axial phenyl selenide ligands . Lithium methyl phenyl selenide may similarly coordinate to transition metals, influencing electronic properties.

| Complex Type | Ligand Role | Emission Properties | Key Features |

|---|---|---|---|

| Pt(IV) diimine complexes | Axial ligand | Broad emission (560–595 nm) | Mixed L’MCT/IL’CT transitions |

General Trends and Challenges

-

Stability : Lithium-containing selenides may be reactive due to lithium’s strong basicity, requiring controlled conditions (e.g., low temperatures).

-

Versatility : Selenides exhibit diverse reactivity in nucleophilic, radical, and catalytic processes, suggesting broad applications in organic synthesis.

-

Toxicity : While not explicitly mentioned for lithium methyl phenyl selenide, selenium compounds often require careful handling due to potential toxicity .

科学的研究の応用

作用機序

The mechanism of action of lithiomethyl phenyl selenide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by neutralizing reactive oxygen species. It can also interact with enzymes and other proteins, potentially modulating their activity .

類似化合物との比較

Table 1: Kinetic Acidity Comparison

| Compound | Relative Acidity | Reference |

|---|---|---|

| PhSeCH₃ | 1 | |

| PhSCH₃ | 33 | |

| m-CF₃-PhSCH₃ | 740 |

Key Research Findings

Electronic Effects : Selenium’s polarizability and larger atomic size reduce kinetic acidity relative to sulfur but enhance nucleophilic reactivity in cross-coupling reactions .

Substituent Impact : Electron-withdrawing groups (e.g., m-CF₃) dramatically increase acidity, enabling tailored reagent design .

Biological vs. Synthetic Utility : Charged selenides (e.g., Ph₃Se⁺) excel in biological applications due to optimized pharmacokinetics, while neutral selenides (e.g., PhSeCH₂Li) dominate synthetic methodologies .

Oxidative Pathways: Selenides are versatile precursors to selenoxides and seleninate esters, enabling catalytic and biocatalytic applications .

Q & A

Q. What are the common synthetic routes for preparing lithiomethyl phenyl selenide, and how do reaction conditions (e.g., solvent, base) influence yield and stability?

Lithiomethyl phenyl selenide is typically synthesized via deprotonation of methyl phenyl selenide using strong bases like lithium amide (e.g., LDA) or through Se/Li exchange with alkyllithiums (e.g., n-BuLi) . Solvent choice significantly impacts reaction kinetics: THF accelerates Se/Li exchange compared to ether due to better solvation of intermediates . Substituents on the aryl ring (e.g., electron-withdrawing groups like m-CF₃) enhance kinetic acidity, improving deprotonation efficiency . For optimal yields, reactions should be conducted under inert atmospheres at low temperatures (−78°C to 0°C) to mitigate side reactions .

Q. How does the electronic nature of aryl substituents affect the reactivity of methyl phenyl selenide toward alkyllithiums?

Electron-withdrawing groups (e.g., m-CF₃) on the aryl ring increase the kinetic acidity of methyl phenyl selenide by stabilizing the resulting carbanion. For example, methyl m-trifluoromethylphenyl selenide exhibits 22.4 times greater acidity than the unsubstituted analogue, enabling faster deprotonation with weaker bases . Conversely, electron-donating groups reduce reactivity, necessitating stronger bases or prolonged reaction times .

Q. What are the primary applications of lithiomethyl phenyl selenide in carbon-carbon bond formation?

Lithiomethyl phenyl selenide serves as a versatile nucleophile in alkylation and carbonyl addition reactions. It enables the synthesis of β-hydroxy selenides, which undergo reductive elimination (e.g., with MsCl/Et₃N) to form olefins with anti stereochemistry . It also acts as a +CH₂ synthon in cross-coupling reactions, facilitating the preparation of styrenes, vinyl ethers, and cinnamic acids .

Advanced Research Questions

Q. How can stereochemical outcomes (anti vs. syn) be controlled during the elimination of β-hydroxy selenides to form olefins?

Anti elimination dominates in reductive elimination of β-hydroxy selenides using MsCl/Et₃N, attributed to a concerted mechanism involving seleniranium ion intermediates . Syn elimination via selenoxide intermediates (e.g., using H₂O₂) is less reliable due to competing decomposition pathways . Stereoselectivity can be modulated by altering leaving groups (e.g., selenoxides vs. selenides) and reaction conditions (e.g., protic vs. aprotic solvents) .

Q. What strategies mitigate competing metallation or ether cleavage during Se/Li exchange reactions in ethereal solvents?

THF is preferred over diethyl ether for Se/Li exchange to minimize metallation of the solvent. The stronger coordinating ability of THF stabilizes lithium intermediates, reducing side reactions . Additionally, using substoichiometric alkyllithium reagents and low temperatures (−78°C) suppresses undesired pathways like β-hydride elimination .

Q. How do kinetic vs. thermodynamic factors influence the alkylation of α-lithio selenides?

At low temperatures (−78°C), alkylation favors kinetic products (e.g., less substituted alkanes), while higher temperatures (0°C to 25°C) promote thermodynamic control via equilibration. For example, trapping α-lithio selenides with electrophiles at −78°C yields primary adducts, whereas warming allows isomerization to more stable branched products .

Q. What analytical challenges arise in characterizing lithiomethyl phenyl selenide intermediates, and how are they addressed?

The high reactivity of α-lithio selenides necessitates in situ characterization via low-temperature NMR (−40°C) or quenching with electrophiles followed by GC-MS analysis . Instability under ambient conditions requires strict exclusion of moisture and oxygen. For selenoxide derivatives, iodometric titration or spectroscopic ellipsometry (for SAMs) provides reliable quantification .

Q. How do interfacial effects in self-assembled monolayers (SAMs) of phenyl selenides impact spectroscopic ellipsometry measurements?

SAMs of phenyl selenides on gold exhibit pronounced interface effects, leading to overestimated thickness values if not properly modeled. A hybrid approach combining ellipsometry with STM/XPS data accounts for nano-structured interfaces and molecular absorption bands, yielding accurate thickness estimates (~1.2 nm for monolayer coverage) .

Methodological Recommendations

- Stereochemical Analysis : Use NOESY or X-ray crystallography to confirm anti/syn elimination outcomes .

- Reaction Optimization : Screen solvents (THF, ethers) and bases (LDA, n-BuLi) systematically using GC or ^1H NMR for real-time monitoring .

- SAM Characterization : Pair ellipsometry with cyclic voltammetry to assess surface coverage and defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。